molecular formula C20H27NO2 B1451122 N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline CAS No. 1040684-82-9

N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline

Cat. No. B1451122
CAS RN: 1040684-82-9
M. Wt: 313.4 g/mol
InChI Key: FGEAABNSJLKLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline is a biochemical used for proteomics research . It has a molecular formula of C20H27NO2 and a molecular weight of 313.43 .

Scientific Research Applications

Aromatase Inhibition and Cancer Research

N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline may find relevance in cancer research, particularly breast cancer, due to its structural similarity to compounds that exhibit inhibitory effects on estrogen biosynthesis. A study highlights the synthesis and biological evaluation of compounds, including sec-butyl derivatives, as inhibitors of estrogen biosynthesis. These compounds demonstrated strong inhibition of human placental aromatase, a key enzyme in estrogen synthesis, indicating potential applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Chemical Analysis and Spectroscopy

Infrared spectroscopy has been utilized to study the behavior of sec-butoxy groups in Zeisel's reaction, a method used for measuring methoxyl and ethoxyl groups in organic compounds. The study provides insights into the reaction rates of sec-butoxy groups with hydriodic acid, emphasizing the compound's utility in chemical analysis and spectroscopic applications (Anderson & Zaidi, 1963).

Chromatography and Antioxidant Analysis

N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline might be relevant in chromatographic studies and antioxidant analysis due to its structural resemblance to butoxy compounds. A study discusses the use of butoxy groups in the analysis of butylated hydroxyanisole (BHA), an antioxidant, via high-performance liquid chromatography (HPLC). The research emphasizes the compound's potential in the identification and quantification of antioxidants in various products (Verhagen & Kleinjans, 1991).

Safety and Hazards

The specific safety and hazards associated with N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline are not provided in the search results. It’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions of research involving N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline are not provided in the search results. The compound is used in proteomics research , suggesting it may have applications in the study of proteins and their functions.

properties

IUPAC Name

N-[(4-butan-2-yloxyphenyl)methyl]-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-5-16(4)23-19-11-9-17(10-12-19)14-21-18-7-6-8-20(13-18)22-15(2)3/h6-13,15-16,21H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEAABNSJLKLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline
Reactant of Route 3
Reactant of Route 3
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline
Reactant of Route 4
Reactant of Route 4
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline
Reactant of Route 5
Reactant of Route 5
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline
Reactant of Route 6
Reactant of Route 6
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.